molecular formula C7H10O2 B14236725 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one CAS No. 497063-16-8

1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one

Cat. No.: B14236725
CAS No.: 497063-16-8
M. Wt: 126.15 g/mol
InChI Key: RCYNGGOPRLDMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one is an organic compound characterized by its unique structure, which includes both an allyl ether and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 3-buten-2-one with prop-2-en-1-ol in the presence of an acid catalyst. This reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one exerts its effects involves its functional groups. The enone moiety can participate in Michael addition reactions, while the allyl ether group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it versatile in different applications .

Comparison with Similar Compounds

  • 1-[(Prop-2-en-1-yl)oxy]propan-2-one
  • 1-[(Prop-2-en-1-yl)oxy]butan-2-one
  • 1-[(Prop-2-en-1-yl)oxy]pent-3-en-2-one

Comparison: Compared to these similar compounds, 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. For instance, the presence of both an allyl ether and an enone group allows for a wider range of chemical reactions and applications .

Properties

CAS No.

497063-16-8

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-prop-2-enoxybut-3-en-2-one

InChI

InChI=1S/C7H10O2/c1-3-5-9-6-7(8)4-2/h3-4H,1-2,5-6H2

InChI Key

RCYNGGOPRLDMNJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.